5-Iodo-3-methoxyisothiazole

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers often face bottlenecks when diversifying isothiazole cores for SAR campaigns due to poor reactivity of bromo or chloro analogs. 5-Iodo-3-methoxyisothiazole solves this by providing a highly reactive C-I bond for efficient transition metal-catalyzed cross-coupling, enabling rapid construction of diverse molecular libraries. • Superior Reactivity: The C-I bond undergoes oxidative addition faster than C-Br or C-Cl, dramatically improving cross-coupling efficiency and selectivity. • Precision Functionalization: The 5-iodo handle enables late-stage diversification under mild conditions, ideal for parallel synthesis and high-throughput experimentation. • Reliable Supply: Sourced and quality-controlled for consistent purity; available for prompt global shipment to support your research timelines.

Molecular Formula C4H4INOS
Molecular Weight 241.05 g/mol
Cat. No. B12942694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3-methoxyisothiazole
Molecular FormulaC4H4INOS
Molecular Weight241.05 g/mol
Structural Identifiers
SMILESCOC1=NSC(=C1)I
InChIInChI=1S/C4H4INOS/c1-7-4-2-3(5)8-6-4/h2H,1H3
InChIKeyVXSVVTIZLNYPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3-methoxyisothiazole: Overview & Key Features


5-Iodo-3-methoxyisothiazole (CAS 2137715-54-7) is a halogenated isothiazole derivative featuring an iodine atom at the 5-position and a methoxy group at the 3-position [1]. This substitution pattern imparts a unique reactivity profile, positioning the compound as a versatile intermediate in medicinal chemistry and organic synthesis. Unlike its unsubstituted or non-iodinated analogs, the 5-iodo substituent provides a highly reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid construction of diverse molecular libraries [2]. The methoxy group further modulates electronic properties and enhances stability, making this compound a strategic choice for researchers aiming to functionalize the isothiazole core with precision and efficiency [3].

5-Iodo-3-methoxyisothiazole: Advantages Over Analogs


Isothiazoles are a diverse class of heterocycles with applications spanning medicinal chemistry, agrochemistry, and materials science [1]. However, the specific substitution pattern of 5-iodo-3-methoxyisothiazole confers distinct advantages that are not replicated by closely related analogs. Substituting it with a 5-bromo or 5-chloro derivative, for instance, would dramatically alter cross-coupling efficiency and selectivity due to the differing bond dissociation energies and oxidative addition rates of C–I versus C–Br or C–Cl bonds [2]. Similarly, moving the iodine to the 4-position (4-iodo-3-methoxyisothiazole) changes the electronic landscape and reactivity, potentially diminishing or abolishing desired biological activity [3]. Finally, simple unsubstituted 3-methoxyisothiazole lacks the reactive handle entirely, precluding downstream functionalization. The quantitative evidence below demonstrates precisely where 5-iodo-3-methoxyisothiazole offers measurable, verifiable advantages over these alternatives, justifying its selection for specific research and industrial applications.

5-Iodo-3-methoxyisothiazole: Head-to-Head Evidence


Cross-Coupling Reactivity: Iodo vs. Bromo & Chloro

The iodine substituent at the 5-position of 5-iodo-3-methoxyisothiazole provides a significantly more reactive site for palladium-catalyzed cross-coupling reactions compared to the corresponding 5-bromo or 5-chloro analogs. This is due to the weaker C–I bond (bond dissociation energy ~52 kcal/mol) relative to C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol), leading to faster oxidative addition and higher yields under milder conditions [1][2]. Consequently, 5-iodo-3-methoxyisothiazole can participate efficiently in Suzuki-Miyaura, Sonogashira, and other couplings, whereas its bromo and chloro counterparts often require harsher conditions or fail to react completely [3].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Cost Comparison: Iodo vs. Bromo Building Block

While 5-iodo-3-methoxyisothiazole offers superior reactivity, its procurement cost is often a key factor in project planning. A direct comparison of 1g pricing from reputable suppliers reveals that 5-iodo-3-methoxyisothiazole (95% purity, Enamine) is priced at $1,129 [1], whereas the 5-bromo analog (98% purity, AKSci) is priced at $1,201 . This represents a 6.4% cost advantage for the more reactive iodo compound, making it a financially attractive option despite the higher reactivity of the C–I bond. The cost per reaction may be further reduced due to potentially lower catalyst loadings and shorter reaction times enabled by the iodo substituent.

Procurement Cost Analysis Building Block

Cellular Differentiation: Iodo vs. Unsubstituted Analog

A key differentiator for 5-iodo-3-methoxyisothiazole is its reported biological activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility in anticancer and antipsoriatic therapies [1]. This activity is not shared by the unsubstituted parent compound, 3-methoxyisothiazole, which lacks the iodine substituent and primarily exhibits antimicrobial properties . While specific IC50 values are not publicly available for this compound in this assay, the described functional effect represents a distinct and potentially valuable biological profile that warrants further investigation.

Cancer Biology Differentiation Therapy Psoriasis

Regioselectivity: 5-Iodo vs. 4-Iodo Isothiazole

The position of iodination on the isothiazole ring profoundly impacts synthetic utility. 5-Iodo-3-methoxyisothiazole places the reactive handle at the 5-position, which is known to be the preferred site for nucleophilic attack and cross-coupling due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms [1]. In contrast, 4-iodo-3-methoxyisothiazole has the iodine at the 4-position, which is less susceptible to nucleophilic substitution and may lead to different regioselectivity in subsequent reactions. This positional difference is critical for SAR studies, as substituting at the 5-position versus the 4-position can dramatically alter binding affinity and selectivity for biological targets [2].

Medicinal Chemistry Structure-Activity Relationship Hit-to-Lead

5-Iodo-3-methoxyisothiazole: Application Scenarios


Hit-to-Lead Optimization in Medicinal Chemistry

Medicinal chemists seeking to rapidly generate diverse isothiazole-based libraries for structure-activity relationship (SAR) studies will find 5-iodo-3-methoxyisothiazole to be an ideal building block. Its enhanced reactivity in cross-coupling reactions [1] allows for the efficient introduction of a wide array of aryl, alkenyl, and alkynyl groups at the 5-position under mild conditions. This, combined with its cost-effectiveness relative to the 5-bromo analog [2], makes it a prudent choice for parallel synthesis and high-throughput experimentation workflows.

Agrochemical Discovery: Late-Stage Functionalization

The isothiazole scaffold is a privileged structure in agrochemicals, with numerous fungicidal and herbicidal agents containing this core [3]. 5-Iodo-3-methoxyisothiazole serves as a versatile intermediate for the late-stage functionalization of advanced intermediates, enabling the exploration of chemical space around the 5-position. Its reactivity profile facilitates the attachment of diverse pharmacophores, potentially leading to novel crop protection agents with improved potency and selectivity.

Phenotypic Screening for Differentiation Inducers

Given its reported ability to arrest proliferation and induce differentiation in undifferentiated cells [4], 5-Iodo-3-methoxyisothiazole is a promising starting point for phenotypic screening campaigns aimed at identifying novel differentiation therapies for cancer or hyperproliferative skin diseases like psoriasis. Its unique biological profile, not observed in the parent 3-methoxyisothiazole, makes it a high-value compound for inclusion in focused screening sets designed to probe this mechanism of action.

Precision Synthesis of Materials

In materials science, the controlled introduction of functional groups is paramount. The high regioselectivity and reactivity of the 5-iodo substituent [1] make 5-iodo-3-methoxyisothiazole a valuable monomer for the synthesis of conjugated polymers or small-molecule organic semiconductors. Its ability to undergo efficient cross-coupling allows for the precise tuning of optoelectronic properties by incorporating various π-conjugated units at the 5-position.

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